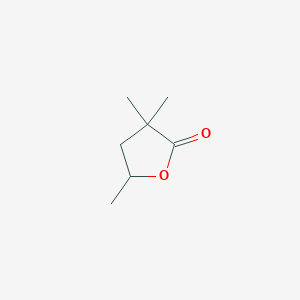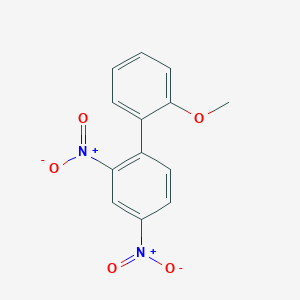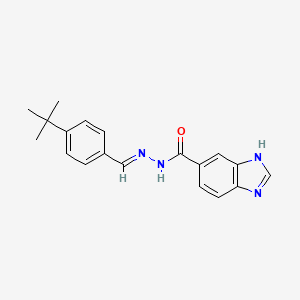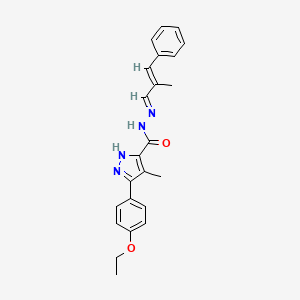![molecular formula C14H12N4 B12002814 [3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl- CAS No. 64089-24-3](/img/structure/B12002814.png)
[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is a complex organic compound with a unique structure that includes two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- typically involves multi-step organic reactions. One common method includes the coupling of two pyridine derivatives under specific conditions to form the bipyridine structure. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific proteins and enzymes, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is explored for its therapeutic potential. It may have applications in treating certain diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- involves its interaction with specific molecular targets. It can bind to metal ions, forming complexes that exhibit unique chemical and physical properties. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination chemistry properties.
4,4’-Bipyridine: Known for its use in coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with a similar structure and applications in coordination chemistry.
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is unique due to its specific substitution pattern and the presence of nitrile groups
Propiedades
Número CAS |
64089-24-3 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-12(6-15)14(11-4-3-5-17-8-11)13(7-16)10(2)18-9/h3-5,8,14,18H,1-2H3 |
Clave InChI |
HQRBSQHVTZZIRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C#N)C2=CN=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)


acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)

